molecular formula C11H11NO B6261887 1-(isoquinolin-1-yl)ethan-1-ol CAS No. 58794-04-0

1-(isoquinolin-1-yl)ethan-1-ol

Cat. No. B6261887
CAS RN: 58794-04-0
M. Wt: 173.2
InChI Key:
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Description

“1-(isoquinolin-1-yl)ethan-1-ol” is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of “1-(isoquinolin-1-yl)ethan-1-ol” and its derivatives has been a subject of research. A metal-free oxidative cross-coupling reaction between isoquinolines and 2-naphthols has been reported, providing a straightforward and scalable route to acquire the privileged QUINOL scaffolds in a metal-free manner . Another efficient three-component reaction of 2-alkynylbenzaldoxime, carbodiimide, with electrophile (bromine or iodine monochloride) generates 1-(4-haloisoquinolin-1-yl)ureas in good yields under mild conditions .


Molecular Structure Analysis

The molecular structure of “1-(isoquinolin-1-yl)ethan-1-ol” is based on the isoquinoline skeleton, with an ethan-1-ol group attached to the nitrogen-containing ring .


Chemical Reactions Analysis

The chemical reactions involving “1-(isoquinolin-1-yl)ethan-1-ol” are primarily centered around its isoquinoline moiety. For instance, a direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols has been reported . Another reaction involves the generation of 1-(4-haloisoquinolin-1-yl)ureas through a three-component reaction of 2-alkynylbenzaldoxime, carbodiimide, with an electrophile .


Physical And Chemical Properties Analysis

“1-(isoquinolin-1-yl)ethan-1-ol” is a powder at room temperature . The compound has a molecular weight of 173.21 .

Scientific Research Applications

Synthesis of Atropisomeric QUINOL and its Derivatives

1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL), a representative atropisomeric heterobiaryl, is used in the development of chiral ligands and catalysts in asymmetric catalysis . It plays a crucial role in the synthesis of atropisomeric QUINOL and its derivatives through a direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols .

Controlled Polymerization of Cyclic Esters

QUINOL functions as a reliable N–O chelating ligand in the controlled polymerization of cyclic esters . This application is significant in the field of polymer chemistry, where controlled polymerization techniques are essential for creating polymers with specific properties.

Synthesis of Iconic Ligands

QUINOL has been synthesized as a platform molecule to access other iconic ligands such as QUINAP, QUINOX, and IAN . These ligands have wide applications in various chemical reactions, enhancing the efficiency and selectivity of these reactions.

Fluorescence Microscopy Imaging

A novel organic dye derived from QUINOL has shown potential as vesicle stains in confocal fluorescence microscopy imaging . This application is particularly useful in biological research, where fluorescence microscopy is a common technique for visualizing cellular structures.

Chemical Synthesis

1-(isoquinolin-1-yl)ethan-1-ol is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It’s a versatile compound that can be used in a wide range of chemical reactions.

Anti-Aging Agent

Although the specific details are not available, there is a mention of 1-(isoquinolin-1-yl)ethan-1-ol being used as a potential anti-aging agent . Further research is needed to fully understand this application.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These hazard statements correspond to potential health hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(isoquinolin-1-yl)ethan-1-ol involves the conversion of isoquinoline to 1-(isoquinolin-1-yl)ethan-1-one, followed by reduction to 1-(isoquinolin-1-yl)ethan-1-ol.", "Starting Materials": [ "Isoquinoline", "Acetic anhydride", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Isoquinoline is reacted with acetic anhydride and a catalytic amount of hydrochloric acid to form 1-(isoquinolin-1-yl)ethan-1-one.", "1-(isoquinolin-1-yl)ethan-1-one is then reduced with sodium borohydride in methanol to form 1-(isoquinolin-1-yl)ethan-1-ol." ] }

CAS RN

58794-04-0

Product Name

1-(isoquinolin-1-yl)ethan-1-ol

Molecular Formula

C11H11NO

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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